

Comparative Analysis of Methyl 3-(3-bromophenyl)propanoate and Structural Analogues

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Compound of Interest

Compound Name: *Methyl 3-(3-bromophenyl)propanoate*

Cat. No.: *B121748*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Methyl 3-(3-bromophenyl)propanoate** against its structural isomer, Methyl 3-(4-bromophenyl)propanoate, and its non-halogenated parent compound, Methyl 3-phenylpropionate. The information is intended to support research and development activities by presenting key physicochemical data and standardized experimental protocols.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Methyl 3-(3-bromophenyl)propanoate** and its selected alternatives. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Methyl 3-(3-bromophenyl)propanoate	Methyl 3-(4-bromophenyl)propanoate	Methyl 3-phenylpropionate
CAS Number	151583-29-8[1][2]	75567-84-9[3]	103-25-3
Molecular Formula	C ₁₀ H ₁₁ BrO ₂ [1][2]	C ₁₀ H ₁₁ BrO ₂ [3]	C ₁₀ H ₁₂ O ₂
Molecular Weight	243.10 g/mol	243.10 g/mol [3]	164.20 g/mol
Physical Form	Liquid	Clear liquid	Colorless to pale yellow liquid
Density	1.382 g/mL at 25 °C	1.39 g/cm ³	1.043 g/mL at 25 °C
Boiling Point	287.3 ± 15.0 °C at 760 mmHg[1]	287.26 °C at 760 mmHg	91-92 °C at 4 mmHg
Refractive Index	n _{20/D} 1.540	-	n _{20/D} 1.502
Flash Point	127.5 ± 20.4 °C[1]	127.53 °C	212 °F

Experimental Data Comparison

While specific, verified experimental spectra for **Methyl 3-(3-bromophenyl)propanoate** were not available in the public databases searched, the following sections provide data for its close structural analogues. This information can be used to predict the expected spectral characteristics of the target compound.

Predicted Spectroscopic Data for Methyl 3-(3-bromophenyl)propanoate

Based on the analysis of its structural analogues, the following spectral characteristics can be anticipated:

- ¹H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), two methylene groups (triplets, ~2.6-3.0 ppm), and aromatic protons on the bromophenyl ring (multiplets, ~7.0-7.5 ppm).

- ^{13}C NMR: Resonances for the methyl ester carbon (~52 ppm), methylene carbons (~30-35 ppm), aromatic carbons (~122-140 ppm), and the carbonyl carbon (~172 ppm).
- IR Spectroscopy: Characteristic peaks for C=O stretching of the ester (~1735 cm^{-1}), C-O stretching (~1160-1250 cm^{-1}), aromatic C=C stretching (~1475, 1570 cm^{-1}), and C-Br stretching.
- Mass Spectrometry: A molecular ion peak $[\text{M}]^+$ and a $[\text{M}+2]^+$ peak of nearly equal intensity, characteristic of a bromine-containing compound. Common fragments would arise from the loss of the methoxy group ($-\text{OCH}_3$) and the cleavage of the bond between the methylene groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of **Methyl 3-(3-bromophenyl)propanoate** and similar compounds.

Synthesis of Methyl 3-(3-bromophenyl)propanoate

This two-step protocol is adapted from a patented procedure for the synthesis of the precursor acid, 3-(3-bromophenyl)propanoic acid, followed by a standard esterification method.^[4]

Step 1: Synthesis of 3-(3-bromophenyl)propanoic acid^[4]

- Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer and thermometer, combine 60.6 g (0.189 mol) of 2-(3-bromobenzyl) dimethyl malonate and 73 mL of water.
- Hydrolysis: While stirring and maintaining the temperature between 50-60 °C, slowly add 63.8 g of a 26% aqueous sodium hydroxide solution over 1 hour.
- Reaction Completion: Maintain the reaction mixture at 50-60 °C for an additional 3.5 hours.
- Decarboxylation: Cool the mixture to 30 °C and add 60 mL of 36% concentrated hydrochloric acid. Add 100 mL of dichloromethane, stir for 10 minutes, and then allow the layers to separate for 30 minutes.
- Work-up: Separate the lower organic layer and remove the dichloromethane by distillation. Heat the residue to 150 °C and maintain for 1.5 hours.

- Purification: Cool the mixture to 80 °C, add 50 mL of petroleum ether, and allow it to cool to room temperature. The product will precipitate. Filter the solid and dry to obtain 3-(3-bromophenyl)propanoic acid.

Step 2: Fischer Esterification

- Reaction Setup: In a round-bottom flask, dissolve the 3-(3-bromophenyl)propanoic acid in an excess of methanol (e.g., 10 molar equivalents).
- Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
- Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Methyl 3-(3-bromophenyl)propanoate**.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration of 50-100 mg may be required for a spectrum with a good signal-to-noise ratio.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Use tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

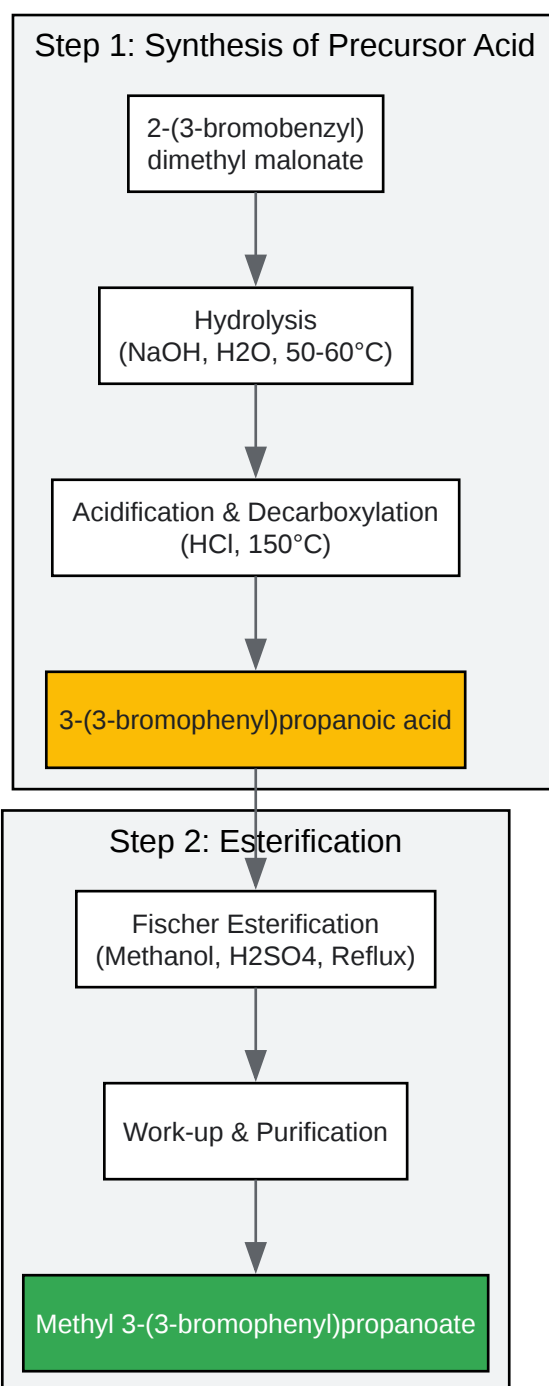
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Perform a background scan of the clean ATR crystal before running the sample.

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-450 amu).

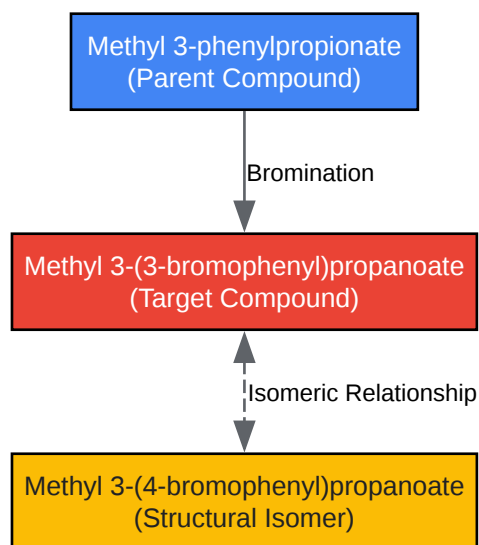
Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the compared compounds.



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Caption: Workflow for the synthesis of **Methyl 3-(3-bromophenyl)propanoate**.



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Caption: Structural relationships between the target compound and its analogues.

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